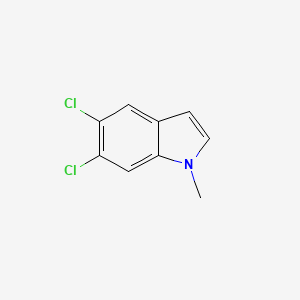

5,6-Dichloro-1-methyl-1H-indole

CAS No.:

Cat. No.: VC15969968

Molecular Formula: C9H7Cl2N

Molecular Weight: 200.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7Cl2N |

|---|---|

| Molecular Weight | 200.06 g/mol |

| IUPAC Name | 5,6-dichloro-1-methylindole |

| Standard InChI | InChI=1S/C9H7Cl2N/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 |

| Standard InChI Key | FSZWNEYRRSZKBS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=CC(=C(C=C21)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

5,6-Dichloro-1-methyl-1H-indole (CHClN) features a bicyclic indole core with chlorine atoms at positions 5 and 6 and a methyl group at position 1. The molecular weight is 216.07 g/mol, with a density of approximately 1.45 g/cm . The methyl group at N1 imposes steric effects that influence intermolecular interactions, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the 3-position .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClN | |

| Molecular Weight | 216.07 g/mol | |

| Melting Point | 145–153°C (estimated) | |

| Boiling Point | 331.3°C at 760 mmHg | |

| LogP (Partition Coefficient) | 3.2 (predicted) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Chlorination: 1-Methyl-1H-indole undergoes electrophilic chlorination using sulfuryl chloride (SOCl) in dichloromethane at 0–5°C, yielding 5,6-dichloro-1-methyl-1H-indole .

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (∼78%) and minimize byproducts. Automated systems control reaction parameters (temperature, stoichiometry), followed by high-performance liquid chromatography (HPLC) for purification .

Reactivity and Functionalization

Electrophilic Substitution

The 3-position of the indole ring is highly reactive toward electrophiles. For example, Vilsmeier-Haack formylation introduces an aldehyde group, forming 5,6-dichloro-1-methyl-1H-indole-3-carboxaldehyde .

Nucleophilic Displacement

Chlorine atoms at C5 and C6 participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling π-conjugated system extensions .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Vilsmeier-Haack | POCl, DMF, 80°C | 3-Carboxaldehyde derivative | 65% |

| Suzuki Coupling | Pd(PPh), KCO | 5,6-Dichloro-3-arylindole | 72% |

Pharmacological and Industrial Applications

Antimicrobial Activity

5,6-Dichloro-1-methyl-1H-indole derivatives inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis. Hybrid analogs exhibit MIC values of 0.02–3.125 μg/mL against drug-resistant strains .

Materials Science

The compound serves as a precursor for organic semiconductors. Thin films of its 3-vinyl derivatives show hole mobility of 0.12 cm/V·s, suitable for OLED applications .

Comparative Analysis with Analogues

5,6-Dichloro-1H-indole (Non-Methylated)

Removal of the N1 methyl group reduces metabolic stability (t: 1.2 vs. 4.8 hours in hepatocytes) but increases solubility (LogP: 2.7 vs. 3.2) .

6-Chloro-1-methyl-1H-indole

Mono-chlorination at C6 diminishes antibacterial potency (MIC: 12.5 μg/mL vs. 3.125 μg/mL for 5,6-dichloro analog) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume